1-ethyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid
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Overview
Description
1-Ethyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two adjacent nitrogen atoms, making it a valuable scaffold in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method provides a regioselective approach to obtaining the desired pyrazole derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of transition-metal catalysts and photoredox reactions are common in industrial settings to enhance efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-Ethyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ethyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
- 1-Phenyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid
- 1-Methyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid
- 1-Propyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid
Uniqueness: 1-Ethyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the 1-position and the phenyl groups at the 3 and 4 positions provide distinct steric and electronic properties that differentiate it from other similar compounds .
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1338247-54-3 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.33184 |
Synonyms |
1-ethyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid |
Origin of Product |
United States |
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